molecular formula C4F9I B1333357 2-Iodononafluorobutane CAS No. 375-51-9

2-Iodononafluorobutane

Cat. No.: B1333357
CAS No.: 375-51-9
M. Wt: 345.93 g/mol
InChI Key: FBJVLVWUMYWJMY-UHFFFAOYSA-N
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Description

2-Iodononafluorobutane is a chemical compound with the molecular formula C4F9I. It is a colorless liquid known for its high reactivity and stability. This compound is widely used in the synthesis of organic compounds and plays a crucial role in various chemical reactions and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodononafluorobutane can be synthesized through the iodination of nonafluorobutane. The process involves the reaction of nonafluorobutane with iodine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination processes. The reaction is conducted in specialized reactors designed to handle the reactivity of the compounds involved. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Iodononafluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodononafluorobutane is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodononafluorobutane involves its ability to act as a fluorinating agent. The iodine atom in the compound is highly reactive and can be replaced by fluorine atoms in target molecules. This process is facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

  • 1-Iodononafluorobutane
  • 1-Iodoperfluorobutane
  • Perfluorobutyl iodide
  • Nonafluoro-1-iodobutane

Comparison: 2-Iodononafluorobutane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications. Its ability to introduce fluorine atoms into organic molecules sets it apart from other iodinated fluorocarbons .

Properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVLVWUMYWJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379427
Record name 2-Iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-51-9
Record name 2-Iodoperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoperfluorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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